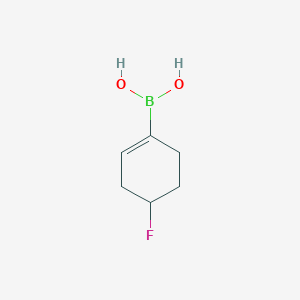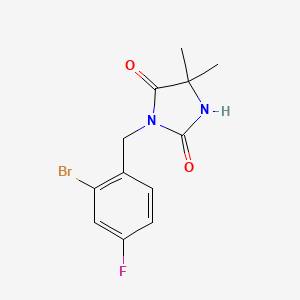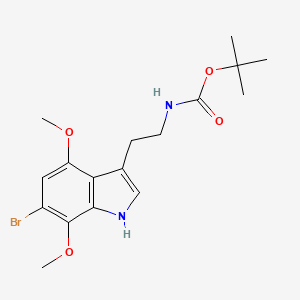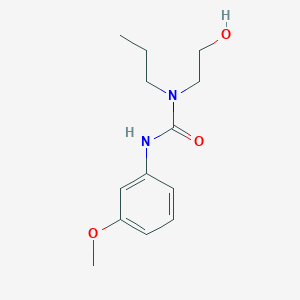
(4-Fluorocyclohex-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorocyclohex-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a fluorinated cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a fluorinated cyclohexene derivative with a boron-containing reagent. One common method is the hydroboration of 4-fluorocyclohexene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, alkanes, and various substituted cyclohexene derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Fluorocyclohex-1-en-1-yl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (4-Fluorocyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by transition metals such as palladium, which play a crucial role in the activation and stabilization of the intermediate species .
Vergleich Mit ähnlichen Verbindungen
- (4,4-Difluorocyclohex-1-en-1-yl)boronic acid
- Cyclohex-1-en-1-ylboronic acid
- (4-Chlorocyclohex-1-en-1-yl)boronic acid
Comparison: (4-Fluorocyclohex-1-en-1-yl)boronic acid is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the reactivity and selectivity of the compound in various chemical reactions compared to its non-fluorinated or differently substituted analogs .
Eigenschaften
Molekularformel |
C6H10BFO2 |
|---|---|
Molekulargewicht |
143.95 g/mol |
IUPAC-Name |
(4-fluorocyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C6H10BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6,9-10H,2-4H2 |
InChI-Schlüssel |
HDLYMYXZGWYWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CCC(CC1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)








